molecular formula C9H20Si B1278986 Allyl(tert-butyl)dimethylsilane CAS No. 74472-22-3

Allyl(tert-butyl)dimethylsilane

Cat. No. B1278986
CAS RN: 74472-22-3
M. Wt: 156.34 g/mol
InChI Key: KALUNQGXJIFEDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl(tert-butyl)dimethylsilane is a compound that features in various chemical reactions, particularly in the context of organic synthesis. It is characterized by the presence of an allyl group attached to a silicon atom that is further substituted with a tert-butyl group and two methyl groups. This structural motif is of interest due to its potential to enhance the reactivity and selectivity in chemical transformations.

Synthesis Analysis

The synthesis of allylsilanes in the terpenic series, which includes compounds like allyl(tert-butyl)dimethylsilane, can be achieved through metallation of corresponding hydrocarbons using n-butyllithium-tetramethylethylene diamine complex, followed by quenching with trimethylsilyl chloride . This method provides a straightforward approach to obtain allylsilanes, which are valuable intermediates in organic synthesis.

Molecular Structure Analysis

The molecular structure of allyl(tert-butyl)dimethylsilane is such that the silicon center is bonded to an allyl group, a tert-butyl group, and two methyl groups. This arrangement allows for the silicon to act as a stereo-directing element, influencing the outcome of reactions due to steric effects imposed by the bulky tert-butyl group.

Chemical Reactions Analysis

Allyl(tert-butyl)dimethylsilane participates in various chemical reactions. For instance, tert-butyldiphenylsilylcopper reacts with allene to form an allylsilane-vinylcopper intermediate, which can further react with alpha,beta-unsaturated ketones to yield ketones with an allylsilane moiety through conjugate addition . These intermediates can undergo selective intramolecular cyclizations to form unsaturated cyclopentanols. The reaction can proceed via two pathways: either through allylsilane terminated cyclization with elimination of silicon or via an ene reaction that retains the silyl group . The choice of pathway is influenced by the presence of a hydrogen atom beta to the carbonyl group that can be removed in an ene-type process.

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl(tert-butyl)dimethylsilane derivatives are influenced by the presence of the tert-butyl dimethyl silyl group. This group has been shown to play a significant role in modulating the cytotoxic activity of compounds against human tumor cells . In a study, a series of enantiomerically pure disubstituted tetrahydropyranes, protected with various groups including the tert-butyl dimethyl silyl group, were synthesized and evaluated for their growth inhibition potential against HL60 human leukemia cells and MCF7 human breast cancer cells. The tert-butyl dimethyl silyl group was found to enhance the cytotoxicity of the compounds, indicating its importance in the design of potential therapeutic agents .

Scientific Research Applications

Novel Product Patterns in Catalyzed Decomposition

A study by Maas et al. (1994) demonstrated that palladium(II)-catalyzed decomposition of a diazo compound containing an allyl(tert-butyl)dimethylsilane group leads to the formation of butatriene derivatives and siloxyalkenes. This finding reveals the potential of allyl(tert-butyl)dimethylsilane in generating complex organic structures through metal-catalyzed reactions (Maas et al., 1994).

Synthesis of Novel Compounds

In 2012, Bouarata et al. reported the synthesis of a novel compound involving allylation of a quinoline derivative with an allylic iodide containing the tert-butyl dimethylsilane group. This research illustrates the utility of allyl(tert-butyl)dimethylsilane in synthesizing new organic compounds with potential applications in medicinal chemistry (Bouarata et al., 2012).

Role in Modulating Cytotoxic Activity

Donadel et al. (2005) explored the impact of the tert-butyl dimethyl silyl group on the cytotoxic activity of synthesized tetrahydropyrans. Their findings suggest that the presence of this group can significantly influence the biological activity of compounds, pointing to its potential in drug design (Donadel et al., 2005).

Migratory Insertion in Palladium Complexes

Canovese et al. (2009) studied the migratory insertion of allyl groups in palladium complexes, highlighting the significance of the allyl(tert-butyl)dimethylsilane group in understanding the mechanics of palladium-catalyzed reactions (Canovese et al., 2009).

Allylic Oxidations Catalyzed by Dirhodium Caprolactamate

Research by McLaughlin et al. (2009) and Catino et al. (2004) demonstrated the role of tert-butyl dimethyl silyl groups in allylic oxidations catalyzed by dirhodium caprolactamate. This work offers insights into the mechanisms of allylic oxidations and the effectiveness of dirhodium caprolactamate as a catalyst (McLaughlin et al., 2009); (Catino et al., 2004).

Synthesis of Chiral Auxiliaries

Studer et al. (1995) synthesized and applied a new chiral auxiliary incorporating the tert-butyl group. This study underscores the importance of allyl(tert-butyl)dimethylsilane in stereoselective organic synthesis (Studer et al., 1995).

Safety And Hazards

Allyl(tert-butyl)dimethylsilane is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and it should be stored in a well-ventilated place .

properties

IUPAC Name

tert-butyl-dimethyl-prop-2-enylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20Si/c1-7-8-10(5,6)9(2,3)4/h7H,1,8H2,2-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALUNQGXJIFEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440971
Record name Allyl(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl(tert-butyl)dimethylsilane

CAS RN

74472-22-3
Record name Allyl(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allyl(tert-butyl)dimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl(tert-butyl)dimethylsilane
Reactant of Route 2
Reactant of Route 2
Allyl(tert-butyl)dimethylsilane
Reactant of Route 3
Allyl(tert-butyl)dimethylsilane
Reactant of Route 4
Allyl(tert-butyl)dimethylsilane
Reactant of Route 5
Allyl(tert-butyl)dimethylsilane
Reactant of Route 6
Allyl(tert-butyl)dimethylsilane

Citations

For This Compound
7
Citations
S Hayashi - 2010 - repository.kulib.kyoto-u.ac.jp
Allylation reactions are not only fundamental but also useful transformations in organic synthesis. Among them, transition metal-catalyzed cross-coupling allylation of aryl halides with …
Number of citations: 0 repository.kulib.kyoto-u.ac.jp
K Murakami, H Yorimitsu, K Oshima - The Journal of Organic …, 2009 - ACS Publications
Zinc-catalyzed nucleophilic substitution reactions of chlorosilanes with organomagnesium reagents afford various tetraorganosilanes under mild reaction conditions. The reactions can …
Number of citations: 77 pubs.acs.org
MA Radtke - 2018 - search.proquest.com
This dissertation focuses on the development of cyclopentadienes as an emerging class of compounds for use in catalysis. Previous work in the Lambert group had established …
Number of citations: 4 search.proquest.com
PJ Murphy - Annual Reports Section" B"(Organic Chemistry), 1998 - pubs.rsc.org
This report focuses on the organic chemistry of phosphorus, arsenic, sulfur, silicon, selenium and tellurium. The heterocyclic, free radical and transition metal chemistry of these areas …
Number of citations: 5 pubs.rsc.org
JT Han, H Zhou - Synlett, 2023 - thieme-connect.com
We report a Brønsted acid catalyzed enantioselective silylation of biaryl diols with an allylsilane as a silicon source. This process enables facile access to enantioenriched biaryl silyl …
Number of citations: 1 www.thieme-connect.com
W Ren, M Wang, J Guo, J Zhou, J Chu, Y Shi… - Organic Letters, 2022 - ACS Publications
A regioselective Pd-catalyzed hydrocarboxylation of terminal olefins with HCOOH is described. A wide variety of branched carboxylic acids can readily be obtained with high …
Number of citations: 10 pubs.acs.org
M Sai, M Akakurab, H Yamamoto - scholar.archive.org
Supporting Information Chemoselective Silyl Transfer in the Mukaiyama Aldol Reaction Promoted by Super Silyl Lewis Acid Page 1 Supporting Information Chemoselective Silyl …
Number of citations: 0 scholar.archive.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.